molecular formula C20H17ClN2O2 B11344355 4-chloro-N-(4-methoxybenzyl)-N-(pyridin-2-yl)benzamide

4-chloro-N-(4-methoxybenzyl)-N-(pyridin-2-yl)benzamide

Cat. No.: B11344355
M. Wt: 352.8 g/mol
InChI Key: KGAVUHHKMKSJEB-UHFFFAOYSA-N
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Description

4-Chloro-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)benzamide is a chemical compound with the molecular formula C20H17ClN2O2. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, a methoxyphenyl group, and a pyridinyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of 4-chloro-N-(pyridin-2-yl)benzamide: This intermediate can be synthesized by reacting 4-chlorobenzoyl chloride with 2-aminopyridine in the presence of a base such as triethylamine.

    Introduction of the 4-methoxyphenylmethyl group: The intermediate is then reacted with 4-methoxybenzyl chloride in the presence of a base like potassium carbonate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly affecting the methoxyphenyl and pyridinyl groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the methoxyphenyl or pyridinyl groups.

    Reduction: Reduced derivatives, potentially affecting the aromatic rings.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

4-Chloro-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N-(4-methoxyphenyl)benzamide: Lacks the pyridinyl group, which may affect its biological activity and chemical properties.

    4-Chloro-N-(2-methoxyphenyl)benzamide:

    4-Chloro-N-(4-methoxybenzyl)benzamide: Similar but lacks the pyridinyl group, affecting its overall properties.

Uniqueness

4-Chloro-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the pyridinyl group, in particular, may enhance its ability to interact with certain biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C20H17ClN2O2

Molecular Weight

352.8 g/mol

IUPAC Name

4-chloro-N-[(4-methoxyphenyl)methyl]-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C20H17ClN2O2/c1-25-18-11-5-15(6-12-18)14-23(19-4-2-3-13-22-19)20(24)16-7-9-17(21)10-8-16/h2-13H,14H2,1H3

InChI Key

KGAVUHHKMKSJEB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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